4-(2-Oxochromen-3-yl)benzenesulfinate
Description
4-(2-Oxochromen-3-yl)benzenesulfinate is a sulfinate derivative featuring a coumarin (2-oxochromene) moiety linked to a benzenesulfinate group. This compound combines the redox-active sulfinate functionality with the photophysical and pharmacological properties of coumarins, making it a candidate for applications in catalysis, materials science, and medicinal chemistry. Its structure enables participation in cross-coupling reactions, sulfonylation processes, and interactions with biological targets .
Properties
CAS No. |
6424-78-8 |
|---|---|
Molecular Formula |
C15H9O4S- |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
4-(2-oxochromen-3-yl)benzenesulfinate |
InChI |
InChI=1S/C15H10O4S/c16-15-13(9-11-3-1-2-4-14(11)19-15)10-5-7-12(8-6-10)20(17)18/h1-9H,(H,17,18)/p-1 |
InChI Key |
SAZVOCMBQRQZKG-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)S(=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)S(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Sodium Benzenesulfinate (NaSO₂Ph)
Structure : Lacks the coumarin moiety, consisting of a simple sulfinate group attached to benzene.
Reactivity :
- Widely used in C–S coupling reactions. For example, in Ni-catalyzed cross-couplings, NaSO₂Ph reacts with aryl halides to form sulfones. However, homogeneous catalysts often require higher loadings (e.g., 5 mol% Ni) compared to coumarin-containing systems .
- In copper(I)-catalyzed sulfonylations, NaSO₂Ph acts as a sulfinate intermediate, as demonstrated in reactions with 4-iodotoluene .
Applications : Primarily in sulfone synthesis and as a sulfonylating agent.
Methyl 4-(Phenylsulfonyl)benzoate
Structure : Contains a phenylsulfonyl group attached to a benzoate ester.
Reactivity :
- Synthesized via Ni@Bpy-sp2c-COF-catalyzed C–S coupling of methyl 4-iodobenzoate with sodium benzenesulfinate. The coumarin-free system achieved 94% yield under photocatalytic conditions with 0.45 mol% Ni loading, outperforming homogeneous catalysts .
Applications : Intermediate in organic synthesis, particularly for sulfone-based polymers or pharmaceuticals.
4-((3-(Ethoxycarbonyl)-1-methyl-1H-indol-2-yl)methyl)benzenesulfinate
Structure : Features an indole-ester substituent instead of coumarin.
Bioactivity :
- Exhibits antiviral activity against hepatitis C virus (HCV) in Huh-7.5 cells at low concentrations, attributed to the indole moiety’s ability to disrupt viral replication .
Comparison : The coumarin group in 4-(2-Oxochromen-3-yl)benzenesulfinate may offer enhanced photostability or fluorescence properties compared to indole derivatives, though direct biological data for the coumarin analog is lacking .
Catalytic Performance and Reaction Efficiency
A comparative analysis of sulfinate derivatives in cross-coupling reactions is summarized below:
Key Findings :
- The coumarin-based sulfinate’s conjugated system could enhance light absorption in photocatalytic reactions, similar to the π-conjugated frameworks in Ni@Bpy-sp2c-COF .
- Sodium benzenesulfinate requires stoichiometric additives (e.g., ligands) for optimal performance, whereas coumarin derivatives might enable ligand-free catalysis due to inherent electronic effects .
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